molecular formula C19H17NO3S B2382572 Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone CAS No. 2034287-80-2

Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

Cat. No.: B2382572
CAS No.: 2034287-80-2
M. Wt: 339.41
InChI Key: UYKZYNZSOTWTOS-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a thiazolidine ring substituted with a 3-methoxyphenyl group. Its structure combines aromatic and heterocyclic motifs, which are often associated with diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. The benzofuran moiety contributes to π-π stacking interactions in molecular targets, while the thiazolidine ring and methoxyphenyl group modulate electronic and steric properties, influencing solubility and binding affinity .

Properties

IUPAC Name

1-benzofuran-2-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-22-15-7-4-6-14(11-15)19-20(9-10-24-19)18(21)17-12-13-5-2-3-8-16(13)23-17/h2-8,11-12,19H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKZYNZSOTWTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes . For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran Cores

2.1.1. (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone

  • Structure : Features a benzofuran-3-yl core with a 4-methoxyphenyl substitution.
  • Key Differences : The methoxy group is at the para position (vs. meta in the target compound), and the thiazolidine ring is absent.
  • Properties : Exhibits antimicrobial activity, with the 4-methoxyphenyl group enhancing lipophilicity (logP ~3.8) compared to unsubstituted analogs .

2.1.2. (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate

  • Structure: Includes an amino group on the benzofuran core and a dibutylamino-propoxy chain.
  • Key Differences: The amino and extended alkyl chain improve water solubility but reduce metabolic stability.
  • Applications : Used in fluorescence probes due to its extended conjugation system .

Thiazolidine-Containing Analogues

2.2.1. (2,4-Dichlorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone (PM11)

  • Structure : Replaces benzofuran with benzo[b]thiophene and substitutes a dichlorophenyl group.
  • Key Differences : The sulfur atom in the thiophene ring increases electronegativity, while chlorine atoms enhance binding to hydrophobic enzyme pockets (e.g., MAO-B inhibition IC₅₀ = 0.42 µM) .

2.2.2. Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

  • Structure : Features dual benzothiazole rings and an azetidine linker.
  • Key Differences : The rigid benzothiazole cores and smaller azetidine ring (vs. thiazolidine) reduce conformational flexibility, impacting target selectivity .

Methoxyphenyl-Substituted Analogues

2.3.1. 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)

  • Structure: A benzofuranone derivative with a 6-methoxy group and thienylmethylene substituent.

2.3.2. 2(3H)-Benzofuranone, 5-methoxy-3-[3-(4-methyl-1-piperazinyl)propyl]-3-phenyl

  • Structure: Incorporates a piperazine-propyl chain on the benzofuranone core.
  • Key Differences : The basic piperazine group improves solubility in acidic environments (aqueous solubility = 12 mg/mL at pH 4) .

Comparative Data Table

Compound Name Core Structure Key Substituents logP Biological Activity (IC₅₀ or MIC) Reference
Target Compound Benzofuran-thiazolidine 3-Methoxyphenyl, thiazolidine ~3.2 Not reported N/A
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone Benzofuran 4-Methoxyphenyl, butyl 3.8 Antimicrobial (MIC = 8 µg/mL)
PM11 Benzo[b]thiophene 2,4-Dichlorophenyl, hydroxyl 4.1 MAO-B inhibitor (IC₅₀ = 0.42 µM)
6-Methoxy-2-(2-thienylmethylene)benzofuranone Benzofuranone 6-Methoxy, thienylmethylene 2.5 Fluorescence probe

Key Research Findings

  • Substituent Position : Meta-substituted methoxy groups (as in the target compound) exhibit better metabolic stability than para-substituted analogs due to reduced oxidative demethylation .
  • Thiazolidine vs. Thiophene : Thiazolidine rings enhance conformational flexibility compared to rigid thiophene cores, improving adaptability to enzyme active sites .
  • Synergistic Effects : Combining benzofuran with thiazolidine and methoxyphenyl groups may optimize both lipophilicity and target engagement, though experimental validation is needed.

Biological Activity

Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates a benzofuran moiety with thiazolidin and methoxyphenyl groups, suggesting a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis typically involves a multi-step process where benzofuran derivatives are reacted with thiazolidinones. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine under reflux conditions. The structural confirmation is usually achieved through techniques like X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Benzofuran, 3-methoxyphenyl thiazolidinoneEthanol, reflux82%
2Thiazolidinone derivativesPiperidine catalystConfirmed by NMR

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of benzofuran compounds against Mycobacterium tuberculosis (MTB), with certain derivatives demonstrating low cytotoxicity towards mammalian cells while maintaining potent antimycobacterial activity.

Anticancer Activity

Benzofuran-based compounds have also shown promise in anticancer research. For instance, derivatives were tested for their ability to inhibit cancer cell proliferation in various human cancer cell lines. The presence of the thiazolidin moiety appears to enhance the cytotoxic effects against breast cancer cells, suggesting a potential mechanism involving apoptosis induction.

Case Studies

  • Antimycobacterial Activity : In vitro studies demonstrated that benzofuran derivatives had an IC90 value lower than 0.60 μM against M. tuberculosis H37Rv, indicating high potency.
  • Cytotoxicity Assessment : A derivative containing a methoxy group was tested against Vero cells, showing lower cytotoxicity with a therapeutic index indicating safety for potential therapeutic use.

Table 2: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimycobacterialM. tuberculosis H37Rv< 0.60 μM
AnticancerBreast cancer cell linesVariable (specific values not provided)
CytotoxicityVero cellsLow toxicity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Some benzofuran derivatives interfere with nucleic acid synthesis in microbial cells.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Certain derivatives act as inhibitors for specific enzymes involved in cell proliferation and survival.

Q & A

Q. What are the standard synthetic routes for Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone, and how can purity be optimized?

The compound is typically synthesized via a multi-step process:

  • Step 1 : Formation of the benzofuran core using Friedel-Crafts acylation or cyclization of substituted phenols.
  • Step 2 : Introduction of the thiazolidine moiety via condensation of the benzofuran intermediate with 3-methoxyphenyl-substituted thiazolidine precursors.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Optimization includes adjusting reaction temperatures (70–100°C), solvent selection (e.g., THF or MeOH), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the methoxy group (3-methoxyphenyl) appears as a singlet at ~3.8 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₈NO₃S: ~376.09 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether) confirm functional groups .

Q. How can preliminary biological activity be screened, and what assays are appropriate?

  • In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like β-amyloid plaques or enzymes (e.g., kinases) .
  • Antimicrobial testing : Employ broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst screening : Test Pd, Cu, or Ni catalysts for cross-coupling steps; Pd(PPh₃)₄ in MeOH at 70°C achieves >80% yield for analogous benzofuran-thiazolidine hybrids .
  • Flow chemistry : Reduces reaction time (e.g., from 12 h to 2 h) and enhances reproducibility by maintaining consistent temperature/pressure .
  • Microwave-assisted synthesis : Accelerates cyclization steps (e.g., 30 min vs. 5 h conventional heating) .

Q. What computational methods validate molecular interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Predict binding poses to receptors (e.g., G-protein-coupled receptors) using crystallographic data (PDB IDs) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity .

Q. How can structural ambiguities (e.g., stereochemistry) be resolved experimentally?

  • X-ray crystallography : Use SHELX software for structure refinement. For example, SHELXL resolves thiazolidine ring puckering and benzofuran planarity .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate purity (>99% ee) .
  • NOESY NMR : Identify spatial proximity of protons (e.g., 3-methoxyphenyl and thiazolidine groups) .

Q. What strategies reconcile discrepancies in reported biological activities of structurally similar compounds?

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., β-amyloid binding ranges from 0.1–10 µM) and identify variables (e.g., assay pH, cell type) .
  • Dose-response validation : Re-test conflicting compounds under standardized conditions (e.g., 72 h incubation, 5% CO₂) .
  • SAR studies : Systematically modify substituents (e.g., replace 3-methoxy with 4-methoxy) to isolate activity drivers .

Methodological Considerations

Q. What in vitro toxicity assays are critical for preclinical evaluation?

  • Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 24–48 h exposure .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ < 10 µM indicates high risk) .
  • CYP450 inhibition : Screen for drug-drug interactions using recombinant enzymes (e.g., CYP3A4) .

Q. How can degradation products be identified under physiological conditions?

  • Forced degradation : Expose the compound to pH 1–13, heat (40–80°C), and UV light, then analyze via LC-MS/MS .
  • Metabolite profiling : Use liver microsomes (human/rat) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What analytical workflows ensure batch-to-batch consistency in multi-step syntheses?

  • In-process controls (IPC) : Monitor intermediates via TLC or UPLC at each step (e.g., Rf = 0.5 for benzofuran intermediate) .
  • Quality metrics : Enforce specifications (e.g., ≥98% purity by HPLC, residual solvent <0.1%) .
  • Stability studies : Store batches at 25°C/60% RH for 6 months and check for degradation .

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